An In-depth Technical Guide to the Synthesis of 4-Iodo-5-methylisoxazole-3-carboxylic acid
An In-depth Technical Guide to the Synthesis of 4-Iodo-5-methylisoxazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a robust synthetic pathway for obtaining 4-Iodo-5-methylisoxazole-3-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented in a multi-step approach, beginning with the construction of the isoxazole core, followed by regioselective iodination, and concluding with ester hydrolysis. The rationale behind the chosen methodologies and detailed experimental protocols are provided to ensure scientific integrity and reproducibility.
Introduction
The isoxazole scaffold is a prominent heterocycle in a multitude of biologically active compounds. The introduction of an iodine atom at the 4-position of the 5-methylisoxazole-3-carboxylic acid backbone provides a key handle for further functionalization, typically through transition-metal-catalyzed cross-coupling reactions. This allows for the exploration of chemical space and the generation of diverse molecular libraries for drug discovery programs. This guide will detail a reliable three-step synthesis to access this important intermediate.
Overall Synthetic Strategy
The synthesis of 4-Iodo-5-methylisoxazole-3-carboxylic acid can be efficiently achieved through a three-step sequence:
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Step 1: Synthesis of Ethyl 5-methylisoxazole-3-carboxylate. The isoxazole core is first constructed via the condensation of a 1,3-dicarbonyl compound with hydroxylamine.
-
Step 2: Iodination. The formed isoxazole is then regioselectively iodinated at the electron-rich C4 position using an electrophilic iodine source.
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Step 3: Hydrolysis. The ethyl ester is hydrolyzed to the corresponding carboxylic acid to yield the final product.
Caption: Overall workflow for the synthesis of 4-Iodo-5-methylisoxazole-3-carboxylic acid.
Part 1: Synthesis of Ethyl 5-methylisoxazole-3-carboxylate
The initial step involves the formation of the isoxazole ring. A common and efficient method is the reaction of ethyl acetoacetate with hydroxylamine hydrochloride.[1][2][3][4] This reaction proceeds via initial formation of an oxime, followed by cyclization and dehydration to afford the stable aromatic isoxazole ring.
Reaction Mechanism
The reaction is initiated by the nucleophilic attack of the nitrogen atom of hydroxylamine on one of the carbonyl groups of ethyl acetoacetate, typically the more reactive ketone. This is followed by dehydration to form an oxime intermediate. Subsequent intramolecular cyclization involving the ester carbonyl and the oxime hydroxyl group, followed by another dehydration step, yields the 5-methylisoxazole-3-carboxylate.
Caption: Reaction scheme for the formation of the isoxazole ring.
Experimental Protocol
Materials:
-
Ethyl acetoacetate
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Water
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hydroxylamine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in a mixture of ethanol and water.
-
To this solution, add ethyl acetoacetate (1.0 eq) dropwise at room temperature.
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Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure ethyl 5-methylisoxazole-3-carboxylate.
Part 2: Synthesis of Ethyl 4-iodo-5-methylisoxazole-3-carboxylate
The second step is the regioselective iodination of the isoxazole ring at the C4 position. The isoxazole ring is an electron-rich aromatic system, and the C4 position is susceptible to electrophilic substitution. N-Iodosuccinimide (NIS) is a mild and effective iodinating agent for this transformation, often activated by an acid catalyst.[5][6][7][8]
Causality Behind Experimental Choices
The use of an acid catalyst, such as trifluoroacetic acid, enhances the electrophilicity of the iodine in NIS, making the iodination of the relatively electron-rich isoxazole ring more efficient. Acetonitrile is a common solvent for this reaction as it is polar and aprotic, and can dissolve both the substrate and the reagents.
Caption: Electrophilic iodination of the isoxazole core.
Experimental Protocol
Materials:
-
Ethyl 5-methylisoxazole-3-carboxylate
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA) or another suitable acid catalyst
-
Acetonitrile
-
Ethyl acetate
-
Saturated sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flask protected from light, dissolve ethyl 5-methylisoxazole-3-carboxylate (1.0 eq) in acetonitrile.
-
Add N-Iodosuccinimide (1.1-1.5 eq) to the solution.
-
Carefully add a catalytic amount of trifluoroacetic acid (0.1-0.2 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, or until TLC indicates complete consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any excess iodine.
-
Dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, ethyl 4-iodo-5-methylisoxazole-3-carboxylate, can be purified by column chromatography on silica gel.
Part 3: Synthesis of 4-Iodo-5-methylisoxazole-3-carboxylic acid
The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis followed by acidification is a common and effective method.
Experimental Protocol
Materials:
-
Ethyl 4-iodo-5-methylisoxazole-3-carboxylate
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF) or Methanol
-
Water
-
Hydrochloric acid (HCl), 1M or 2M
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve ethyl 4-iodo-5-methylisoxazole-3-carboxylate (1.0 eq) in a mixture of THF (or methanol) and water.
-
Add sodium hydroxide (2.0-3.0 eq) to the solution.
-
Stir the mixture at room temperature or gently heat to 50-60 °C for 1-3 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to 0 °C and carefully acidify with 1M HCl until the pH is approximately 2-3.
-
A precipitate of the carboxylic acid may form. If so, collect the solid by filtration. If not, extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 4-Iodo-5-methylisoxazole-3-carboxylic acid. The product can be further purified by recrystallization if necessary.
Data Summary
| Step | Reactants | Product | Key Reagents | Typical Yield |
| 1 | Ethyl acetoacetate, Hydroxylamine hydrochloride | Ethyl 5-methylisoxazole-3-carboxylate | Sodium acetate | 70-85% |
| 2 | Ethyl 5-methylisoxazole-3-carboxylate | Ethyl 4-iodo-5-methylisoxazole-3-carboxylate | NIS, TFA | 80-95% |
| 3 | Ethyl 4-iodo-5-methylisoxazole-3-carboxylate | 4-Iodo-5-methylisoxazole-3-carboxylic acid | NaOH, HCl | >90% |
Conclusion
The synthesis of 4-Iodo-5-methylisoxazole-3-carboxylic acid presented herein is a reliable and scalable route employing well-established chemical transformations. The methodologies have been chosen for their efficiency, regioselectivity, and use of readily available reagents. This guide provides a solid foundation for researchers to produce this valuable synthetic intermediate for applications in drug discovery and development.
References
-
McMurry, J. E. A GENERAL SYNTHESIS OF 4-ISOXAZOLECARBOXYLIC ESTERS: ETHYL 3-ETHYL-5-METHYL-4-ISOXAZOLECARBOXYLATE. Organic Syntheses. [Link]
-
Sharma, P., & Kumar, A. (2018). New Isoxazole‐Substituted Aryl Iodides: Metal‐Free Synthesis, Characterization and Catalytic Activity. ChemistrySelect, 3(45), 12798-12802. [Link]
-
Waldo, J. P., & Larock, R. C. (2005). Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters, 7(23), 5203–5205. [Link]
-
Cecchi, L., De Sarlo, F., & Machetti, F. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1762. [Link]
-
Głowacka, I. E., Czerwińska, P., & Giełdoń, A. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5612. [Link]
-
Arote, N. D., & Tekale, S. U. (2013). SYNTHESIS OF A SERIES OF 4-ARYLMETHYLENE-3-METHYLISOXAZOL-5 (4H)-ONES IN AQUEOUS MEDIA. Hetero Letters, 3(2), 145-153. [Link]
-
Yusubov, M. S., Yusubova, R. Y., & Zhdankin, V. V. (2022). Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. Molecules, 27(12), 3849. [Link]
-
Waldo, J. P., & Larock, R. C. (2005). Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters, 7(23), 5203-5205. [Link]
-
Telvekar, V. N. (2015). Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones catalyzed by Tartaric acid in aqueous. International Journal of ChemTech Research, 8(5), 324-329. [Link]
-
Sonawane, K. D., & Jagdale, S. D. (2021). An efficient Synthesis of an isoxazole-5(4H)-one's derivatives in presence of sodium hypophosphite as a catalyst using microwave irradiation. Chemistry & Biology Interface, 11(3), 124-129. [Link]
-
Meshram, J. R. (2018). Review on Green synthesis of 3-substituted-4-arylmethylene-isoxazole-5-one derivatives carried by different catalyst in aqueous. JETIR, 5(8), 586-591. [Link]
-
Bune, A., et al. (2020). Synthesis of Isoxazoles via Electrophilic Cyclization. ResearchGate. [Link]
- CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide - Google P
- CN108329279B - Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde - Google P
-
Common Organic Chemistry. (n.d.). Iodination Using N-Iodosuccinimide (NIS). [Link]
-
Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). [Link]
Sources
- 1. heteroletters.org [heteroletters.org]
- 2. isca.me [isca.me]
- 3. cbijournal.com [cbijournal.com]
- 4. jetir.org [jetir.org]
- 5. researchgate.net [researchgate.net]
- 6. CN108329279B - Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde - Google Patents [patents.google.com]
- 7. Iodination Using N-Iodosuccinimide (NIS) [commonorganicchemistry.com]
- 8. N-Iodosuccinimide (NIS) [organic-chemistry.org]
